This compound falls under the broader category of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Specifically, 1-butylbenzo[cd]indol-2(1H)-one has been identified as an inhibitor of the Atg4B protein, part of the Bromodomain and Extra-Terminal domain family of proteins, which play significant roles in various cellular processes .
The synthesis of 1-butylbenzo[cd]indol-2(1H)-one typically involves several multi-step organic reactions. One common synthetic route is as follows:
These reactions often require specific conditions:
For industrial production, continuous flow reactors and high-throughput screening methods are often utilized to optimize reaction conditions for large-scale synthesis .
The molecular structure of 1-butylbenzo[cd]indol-2(1H)-one features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Key structural characteristics include:
The compound's molecular weight is approximately 251.33 g/mol, and its melting point has been reported in various studies, indicating its stability under standard laboratory conditions .
1-butylbenzo[cd]indol-2(1H)-one participates in several chemical reactions:
Reagents used in these reactions include:
The outcomes of these reactions depend on specific reagents and conditions employed during synthesis .
The primary mechanism of action for 1-butylbenzo[cd]indol-2(1H)-one involves its interaction with specific proteins involved in cellular signaling pathways:
This compound primarily targets the Atg4B protein within the Bromodomain and Extra-Terminal domain family. By inhibiting this protein's function, it modulates various biochemical pathways.
The compound has been shown to influence the BRD4/NF-κB/NLRP3 signaling inflammatory pathways, leading to significant therapeutic effects such as alleviating symptoms associated with gout arthritis in animal models .
The scientific applications of 1-butylbenzo[cd]indol-2(1H)-one are diverse:
This compound has been investigated for its potential as:
Due to its unique structural properties, it serves as a valuable lead compound for further development in medicinal chemistry focused on cancer metastasis and other diseases involving aberrant signaling pathways .
Benzo[cd]indol-2(1H)-one, initially recognized as "naphthostyril," originated as an industrial compound used in dyes and electronic typing materials due to its fused heterocyclic architecture and photostable properties [2] [3] [7]. Its transition into biomedical research commenced with structure-activity relationship studies revealing its capacity to mimic acetylated lysine residues, a critical recognition motif in epigenetic regulation. This pivotal characteristic enabled its engagement with bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family [1] [6]. A landmark 2016 study by Xue and colleagues leveraged structure-based virtual screening to identify unsubstituted benzo[cd]indol-2(1H)-one as a potent BET inhibitor scaffold, exhibiting dissociation constants (K~d~) in the nanomolar range against BRD4 [1]. Subsequent medicinal chemistry campaigns systematically explored substitutions at the N1, C6, and sulfonamide positions, transforming the scaffold into a versatile template for targeting diverse biological pathways beyond epigenetics, including autophagy and lysosomal signaling [2] [4] [6]. This evolution underscores its designation as a "privileged scaffold" – a core structure capable of yielding high-affinity ligands for multiple therapeutically relevant targets through rational chemical modification.
The introduction of alkyl chains at the N1 position, particularly the 1-butyl group, represents a critical optimization strategy to enhance the pharmacological profile of benzo[cd]indol-2(1H)-one derivatives. This modification directly influences three key parameters:
Table 1: Impact of N1-Substituents on Key Properties of Benzo[cd]indol-2(1H)-one Derivatives
N1 Substituent | Target (Primary) | Effect on Lipophilicity | Key Functional Outcome | Example Compound/Ref |
---|---|---|---|---|
H (Unsubstituted) | BRD4 BD1/BD2 | Low | Foundational scaffold activity | Original virtual screening hit [1] |
Butyl (n-butyl) | BRD4, Lysosomes | Moderate increase | ↑ Cellular uptake, ↑ Oral bioavailability, Favors lysosomal accumulation | Compound 85 (Bioavailability 75.8%) [1]; Polyamine conjugates [2] [3] |
4-Bromobutyl | BRD4 (Intermediate) | Moderate increase | Synthetic handle for further conjugation (e.g., polyamines) | Intermediate 3 for conjugates [2] [3] |
Complex Polyamine (e.g., homospermine) | Lysosomes/Polyamine Transporter | High increase (polar) | ↑ Specific uptake via polyamine transporter (PAT), Lysosomal targeting | HBC, Compound 15f (antimetastatic) [2] [3] |
The functional significance extends beyond pharmacokinetics. In polyamine-conjugated derivatives designed for lysosomal targeting, the 1-butyl moiety (or its extended chain variant, 1-(4-aminobutyl)) serves as an optimal linker tethering the benzo[cd]indol-2(1H)-one core to polyamine vectors like homospermine. This spatial arrangement is crucial for the dual functionality of compounds like 15f: the benzo[cd]indol-2(1H)-one moiety provides fluorescence for lysosomal imaging, while the polyamine tail ensures specific subcellular localization and biological activity (autophagy/apoptosis induction) [2] [3].
The strategic focus on lysosomal and epigenetic pathways using 1-butylbenzo[cd]indol-2(1H)-one derivatives stems from compelling biological insights into cancer pathogenesis and treatment resistance:
Lysosomes as Emerging Oncology Targets: Lysosomes are no longer viewed solely as degradative organelles but as critical signaling hubs regulating cell death (apoptosis), survival (autophagy), metastasis, and drug resistance. Hepatocellular carcinoma (HCC), often diagnosed at advanced, inoperable stages with micro-metastases, exhibits heightened dependence on lysosomal functions. Targeting lysosomes offers a mechanism to disrupt pro-survival autophagy and trigger apoptosis. Compounds like 15f, incorporating the 1-butyl linker and polyamine vectors, exploit the overexpressed polyamine transport system (PTS) in cancer cells for selective lysosomal delivery. Once internalized, these conjugates disrupt lysosomal membrane permeability or inhibit lysosomal enzymes, initiating a cascade involving caspase activation and mutual amplification of autophagy and apoptosis – termed "crosstalk" – ultimately inhibiting metastasis both in vitro and in vivo [2] [3].
Epigenetic Deregulation in Cancer: Aberrant gene expression driven by dysregulated BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) is a hallmark of numerous cancers, including leukemia and solid tumors. BET proteins bind acetylated histones via their bromodomains (BD1 and BD2), recruiting transcriptional complexes to oncogene promoters (e.g., MYC, BCL2, CDK6). Pan-BET inhibitors show efficacy but lack domain selectivity. Benzo[cd]indol-2(1H)-one derivatives, optimized with groups like the 1-butyl chain, exhibit potent and selective BET inhibition. They disrupt oncogenic transcription by competitively blocking acetyl-lysine recognition, leading to cell cycle arrest (G1 phase) and downregulation of key oncogenes like c-Myc and Bcl-2 in models such as MV4-11 leukemia cells. Furthermore, derivatives like LT052 demonstrate remarkable selectivity (>100-fold) for BRD4 BD1 over BD2, enabling more precise targeting of specific disease-relevant transcriptional programs, such as the BRD4/NF-κB/NLRP3 axis implicated in inflammation-driven cancers and acute gouty arthritis [1] [4] [6].
Table 2: Biological Pathways Targeted by 1-Butylbenzo[cd]indol-2(1H)-one Derivatives in Cancer Therapy
Primary Target Pathway | Molecular Mechanism | Key Downstream Effects | Therapeutic Rationale in Cancer | Exemplar Compounds |
---|---|---|---|---|
Lysosomal Function & Autophagy/Apoptosis Crosstalk | Uptake via Polyamine Transporter (PTS); Lysosomal disruption or enzyme inhibition | ↑ Lysosomal membrane permeabilization (LMP), ↑ Cathepsin release, ↑ Caspase activation, Mutual reinforcement of autophagy and apoptosis | Targets metastasis; Overcomes resistance in advanced/metastatic HCC; Exploits elevated PTS in cancer | 15f (Inhibits HCC migration in vitro/in vivo; Lysosomal imaging) [2] [3] |
BET Bromodomain-Mediated Epigenetic Signaling | Competitive inhibition of acetyl-lysine binding in BET bromodomains (esp. BRD4 BD1) | Displacement of BET proteins from chromatin, ↓ Oncogene transcription (MYC, BCL2, CDK6), G1 cell cycle arrest | Targets oncogene addiction (e.g., MLL leukemia); Addresses SMO-inhibitor resistance in HH-pathway cancers; Selective BD1 inhibition mitigates toxicity | Compound 1 (Xue et al.), LT052 (BD1-selective, Anti-inflammatory/anti-gout) [1] [4] [5] |
Downstream Hedgehog (HH) Signaling | BET inhibition prevents BRD4 recruitment to GLI promoters | ↓ GLI transcription factor accumulation/activity, ↓ Expression of HH target genes (e.g., GLI1, PTCH1) | Inhibits HH-driven cancers (medulloblastoma, basal cell carcinoma) resistant to upstream SMO inhibitors | Compound 1 (Inhibits SUFU-null cells; Reduces ciliary GLI2) [5] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2